N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Hydroxylation and methoxylation: These functional groups are introduced through selective oxidation and methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications and shares some structural features.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Uniqueness
N-[3-(Dimethylamino)propyl]-5-hydroxy-7,8-dimethoxy-[1,2,3]triazolo[1,5-A]quinazoline-3-carboxamide is unique due to its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H22N6O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-7,8-dimethoxy-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c1-22(2)7-5-6-18-17(25)14-15-19-16(24)10-8-12(26-3)13(27-4)9-11(10)23(15)21-20-14/h8-9,21H,5-7H2,1-4H3,(H,18,25) |
InChI Key |
CEUTXHNVBXTNFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NNN2C1=NC(=O)C3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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